1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride is an organic compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol It is a sulfonyl chloride derivative of pyrazole, characterized by the presence of a cyclobutyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 1-Cyclobutyl-1H-pyrazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred and monitored until the reaction is complete.
Product Isolation: The product is isolated by quenching the reaction mixture with water, followed by extraction and purification using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, primarily involving the sulfonyl chloride group. Some common reactions include:
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Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Reagents: Amines, alcohols, thiols
Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.
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Reduction Reactions: : The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Reagents: Lithium aluminum hydride
Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon).
Products: Sulfonyl hydrides.
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Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions to form sulfonic acids or sulfonyl fluorides.
Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.
Products: Sulfonic acids, sulfonyl fluorides.
Scientific Research Applications
1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The sulfonyl chloride group is a versatile functional group that can be transformed into a wide range of derivatives .
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Medicinal Chemistry: : The compound is explored for its potential as a building block in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
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Material Science: : It is used in the preparation of functional materials, including polymers and coatings, where the sulfonyl chloride group can be used to introduce specific functionalities .
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Biological Research: : The compound and its derivatives are studied for their interactions with biological molecules, including proteins and nucleic acids, to understand their mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
In biological systems, the compound may interact with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids, leading to the formation of covalent adducts. These interactions can modulate the activity of the biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
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1-Phenyl-1H-pyrazole-5-sulfonyl chloride: : Similar structure but with a phenyl group instead of a cyclobutyl group. It may exhibit different reactivity and biological activity due to the presence of the aromatic ring .
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1-Methyl-1H-pyrazole-5-sulfonyl chloride: : Contains a methyl group instead of a cyclobutyl group. The smaller size of the methyl group may lead to differences in steric effects and reactivity .
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1-Benzyl-1H-pyrazole-5-sulfonyl chloride: : Features a benzyl group, which can influence the compound’s reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-cyclobutylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQRVZGKGYTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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